(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium
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Overview
Description
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is a chiral compound with a unique structure that includes two pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium typically involves the reaction of (2S,5S)-2,5-diethylpyrrolidine with formaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two pyrrolidine rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the pyrrolidine rings is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S,5S)-2,5-Diethylpyrrolidinium chloride
- (2S,5S)-2,5-Hexanediol
- 4,4′-[(2S,5S)-2,5-Piperazinediylbis(methylene)]diphenol
Uniqueness
(2S,5S)-1-{[(2S,5S)-2,5-Diethylpyrrolidin-1-yl]methylene}-2,5-diethylpyrrolidinium is unique due to its specific chiral configuration and the presence of two pyrrolidine rings connected by a methylene bridge. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C17H33N2+ |
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Molecular Weight |
265.5 g/mol |
IUPAC Name |
(2S,5S)-1-[[(2S,5S)-2,5-diethylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diethylpyrrolidine |
InChI |
InChI=1S/C17H33N2/c1-5-14-9-10-15(6-2)18(14)13-19-16(7-3)11-12-17(19)8-4/h13-17H,5-12H2,1-4H3/q+1/t14-,15-,16-,17-/m0/s1 |
InChI Key |
KVXUYDYDLUMXIL-QAETUUGQSA-N |
Isomeric SMILES |
CC[C@H]1CC[C@@H](N1C=[N+]2[C@H](CC[C@@H]2CC)CC)CC |
Canonical SMILES |
CCC1CCC(N1C=[N+]2C(CCC2CC)CC)CC |
Origin of Product |
United States |
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